![molecular formula C10H12N5NaO10P2 B13812571 sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13812571.png)
sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound with significant biochemical relevance. It is a derivative of adenosine triphosphate (ATP), a molecule that plays a crucial role in cellular energy transfer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate typically involves the phosphorylation of adenosine derivatives. The process includes the use of phosphorylating agents under controlled pH and temperature conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to achieve high specificity and yield. Enzymes such as kinases are used to catalyze the phosphorylation reactions, making the process more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the phosphate groups, converting them into different phosphates.
Substitution: The compound can participate in substitution reactions, where functional groups on the purine ring or phosphate groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the purine ring.
Reduced Phosphates: Different phosphate derivatives.
Substituted Compounds: Compounds with modified purine rings or phosphate groups.
Wissenschaftliche Forschungsanwendungen
Sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in phosphorylation reactions and as a standard in analytical chemistry.
Biology: Plays a role in studies of cellular energy transfer and metabolism.
Medicine: Investigated for its potential in drug development, particularly in targeting metabolic pathways.
Industry: Used in the production of biopharmaceuticals and as a component in diagnostic assays.
Wirkmechanismus
The compound exerts its effects primarily through its role in energy transfer within cells. It acts as a donor of phosphate groups in phosphorylation reactions, which are essential for the activation and regulation of various enzymes and metabolic pathways. The molecular targets include kinases and other enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine triphosphate (ATP)
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
Uniqueness
Sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions with high specificity. Its ability to act as a donor of phosphate groups makes it a crucial molecule in energy transfer and metabolic regulation.
Eigenschaften
Molekularformel |
C10H12N5NaO10P2 |
|---|---|
Molekulargewicht |
447.17 g/mol |
IUPAC-Name |
sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t6-,7-;/m1./s1 |
InChI-Schlüssel |
ZYXLYBMWCYEPQP-ZJLYAJKPSA-M |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@@H](COP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
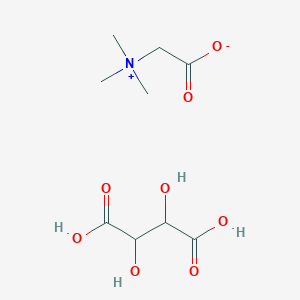

![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)
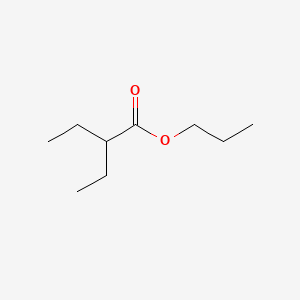
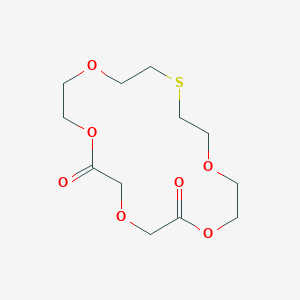
![3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)


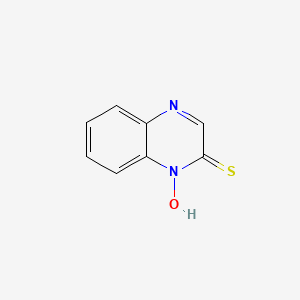
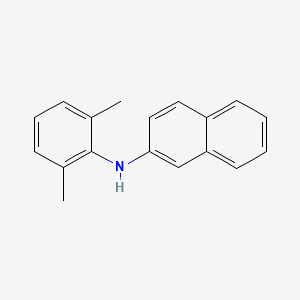
![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
